molecular formula C6H12N4O2 B1670390 Diamide CAS No. 10465-78-8

Diamide

Cat. No. B1670390
Key on ui cas rn: 10465-78-8
M. Wt: 172.19 g/mol
InChI Key: VLSDXINSOMDCBK-BQYQJAHWSA-N
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Patent
US06323208B1

Procedure details

2-Methyl-thieno[3,2-d][1,3]oxazin-4-one (12.7 g, 76 mmol) and o-toluidine (16.2 mL, 152 mmol) were combined in acetic acid (175 mL) and refluxed for 3 hours. The reaction was concentrated and the residue was partitioned between ethyl acetate and water. The two phase mixture was treated with sodium bicarbonate until the aqueous layer was basic and the phases were then separated. The aqueous phase was extracted with ethyl acetate and the combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated to leave a black oil. This residue was purified by flash chromatography on silica gel (60×200 mm). Elution with 20% ethyl acetate/hexane gave 16.2 g of impure product and 3 g of uncyclized diamide biproduct. The impure product was chromatographed a second time as above but with 10% and 15% ethyl acetate/hexane elution. In this fashion 9.2 g (47%) of 2-methyl-3-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one was isolated as a light yellow solid. 1H NMR δ7.70 (d, J=5.3 Hz, 1 H), 7.39-7.30 (m, 3 H), 7.29 (d, J=5.3 Hz, 1 H), 7.13 (d, J=7.8 Hz, 1 H), 2.15 (s, 3 H), 2.10 (s, 3 H).
Name
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[O:3]C(=O)C2SC=C[C:6]=2[N:7]=1.[NH2:12][C:13]1C(C)=CC=CC=1>C(O)(=O)C>[CH3:2][N:7]([C:13]([N:12]=[N:12][C:2]([N:7]([CH3:6])[CH3:13])=[O:3])=[O:3])[CH3:6]

Inputs

Step One
Name
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
Quantity
12.7 g
Type
reactant
Smiles
CC=1OC(C2=C(N1)C=CS2)=O
Step Two
Name
Quantity
16.2 mL
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Three
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
ADDITION
Type
ADDITION
Details
The two phase mixture was treated with sodium bicarbonate until the aqueous layer
CUSTOM
Type
CUSTOM
Details
the phases were then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a black oil
CUSTOM
Type
CUSTOM
Details
This residue was purified by flash chromatography on silica gel (60×200 mm)
WASH
Type
WASH
Details
Elution with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
Name
Type
product
Smiles
CN(C)C(=O)N=NC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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